Filicinic acid

描述

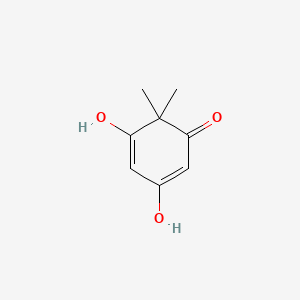

Structure

3D Structure

属性

CAS 编号 |

2065-00-1 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC 名称 |

3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C8H10O3/c1-8(2)6(10)3-5(9)4-7(8)11/h3-4,9-10H,1-2H3 |

InChI 键 |

GMHAPDVDHWIVSN-UHFFFAOYSA-N |

SMILES |

CC1(C(=CC(=CC1=O)O)O)C |

规范 SMILES |

CC1(C(=O)CC(=O)CC1=O)C |

同义词 |

3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one filicinic acid |

产品来源 |

United States |

Detailed Research Findings

Chemical Properties and Structure

Filicinic acid (C8H10O3) has a molecular weight of 154.16 g/mol . fda.govrsc.orgchemspider.com Its chemical structure is characterized by a 1,3,5-cyclohexanetrione core featuring two gem-dimethyl groups. imsc.res.in It is also formally known as 2,2-dimethyl-1,3,5-cyclohexanetrione. chem960.com A distinctive structural element of this compound is the presence of an enolized β-dicarbonyl system. biopyc.commdpi.com

Table 1: Key Chemical Identifiers for this compound

| Property | Value |

| Phytochemical Name | This compound |

| Synonymous Names | This compound, 2,2-Dimethyl-1,3,5-cyclohexanetrione |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| PubChem CID | 550690 |

| InChI Key | ZAQQZMZXYOTJAB-UHFFFAOYSA-N |

| ClassyFire Class | Vinylogous acids |

| NP Classifier Pathway | Polyketides |

Isolation and Natural Occurrence

This compound and its derivatives are naturally occurring compounds primarily isolated from botanical sources. Significant plant sources include:

Hypericum species (Hypericaceae): Various Hypericum species, commonly known as St. John's wort, are rich in this compound derivatives. For instance, Hypericum drummondii has yielded novel antimicrobial this compound derivatives such as drummondin D, isodrummondin D, drummondin E, and drummondin F. biopyc.comacs.org Hypericum japonicum has been a source of several this compound-based meroterpenoids, including hyperjaponols A-G and hyperjaponol H, which possess unique ring systems. mdpi.comfrontiersin.orgresearchgate.net Hypericum elodeoides has also contributed to the discovery of previously undescribed this compound-based meroterpenoids. nih.gov

Dryopteris species (Dryopteridaceae): Ferns, particularly those within the genus Dryopteris, are well-known producers of this compound derivatives. Dryopteris filix-mas (male fern) contains this compound ethers, which exhibit notable biological activity. e3s-conferences.orgmendeley.comnzdr.ru Other examples within this family, such as Dryopteris crassirhizoma and Elaphoglossum paleaceum, have yielded this compound moieties, often integrated into more complex dimeric or trimeric acylphloroglucinol derivatives. mdpi.comresearchgate.net

Biosynthesis

This compound is biosynthetically classified as a polyketide. imsc.res.in Its formation, along with that of its more complex derivatives, frequently involves the modification of simpler precursors, such as phlorisobutyrophenone (B1231217) (PIB), to generate diverse phloroglucinol (B13840) and this compound moieties. nih.govresearchgate.net These monomeric units can subsequently undergo dimerization or further chemical transformations to form the array of diacylphloroglucinols and meroterpenoids observed in nature. nih.gov The hybridization of terpenoid scaffolds with polyketides like this compound gives rise to meroterpenoids, a class of natural products renowned for their structural diversity and broad spectrum of biological activities. frontiersin.orgresearchgate.net

Reported Biological Activities

Research has elucidated various biological activities associated with this compound and its derivatives, often when they are part of more complex natural product structures. These activities include:

Antimicrobial Activity: Several this compound derivatives, such as those isolated from Hypericum drummondii, have demonstrated potent antibiotic activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as the acid-fast bacterium Mycobacterium smegmatis. biopyc.comacs.org

Antiviral Activity: this compound-based meroterpenoids, specifically hyperjaponols B and D from Hypericum japonicum, have shown inhibitory effects against the Epstein-Barr virus (EBV). frontiersin.orgfrontiersin.org

Nematicidal Activity: this compound ethers isolated from Dryopteris filix-mas have exhibited high toxicity against the soil nematode Caenorhabditis elegans, indicating their potential for developing agents against helminthiases. e3s-conferences.orgmendeley.com

Table 2: Selected Biological Activities of this compound Derivatives

| Compound Class/Derivative | Source Plant | Reported Activity |

| This compound derivatives | Hypericum drummondii | Antibiotic (Gram-positive bacteria, Mycobacterium smegmatis) |

| Hyperjaponols B and D | Hypericum japonicum | Anti-Epstein-Barr Virus |

| This compound ethers | Dryopteris filix-mas | Nematicidal (Caenorhabditis elegans) |

| Elodeoidileons A, 5a, 11b | Hypericum elodeoides | Activation of Retinoid X receptor-α (RXRα) transcription, enhancement of ATP-binding cassette transporter A1 (ABCA1) protein expression (potential anti-Alzheimer's) |

Compound Names and PubChem CIDs

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Filicinic Acid and Analogues

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods are indispensable for initial structural determination, providing insights into the functional groups, connectivity, and molecular formula of filicinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including this compound and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed information about the carbon-hydrogen framework and connectivity.

1D NMR (¹H and ¹³C NMR): Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data on the number and types of protons and carbons, their chemical environments (chemical shifts), and their immediate neighbors (coupling constants). For this compound derivatives, ¹³C NMR has been instrumental in assigning signals based on chemical shifts and J(CH) coupling considerations, proving the prevailing tautomeric structure, often the monoketonic form with a carbonyl function at position 3 and hydroxyl groups at positions 1 and 5. nih.govthieme-connect.com Characteristic signals for methyl groups and methylene (B1212753) protons within the cyclohexanetrione core are observed.

2D NMR: Advanced 2D NMR experiments are critical for establishing through-bond and through-space correlations, which are essential for assembling the molecular skeleton.

Correlation Spectroscopy (COSY): Identifies coupled protons, revealing spin systems and aiding in the assignment of adjacent protons. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons to which they are directly attached, providing a map of C-H connectivity. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-4 bond) correlations between protons and carbons, crucial for establishing connectivity across quaternary carbons and identifying the positions of substituents, such as acyl functionalities on the this compound core. mdpi.comresearchgate.net For instance, HMBC correlations from methyl groups to specific carbons of the this compound core (C-3', C-4', C-5') and from protons of side chains to ring carbons confirm the integration of different structural motifs. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space correlations between protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule. mdpi.com

Mass spectrometry (MS) serves as a powerful tool for determining the molecular formula and gaining insights into the substructures of this compound and its analogues through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is commonly used to obtain precise molecular weight information, leading to the accurate determination of the molecular formula. For example, Hyperjaponol H, a this compound-based meroterpenoid, had its molecular formula (C28H42O5) confirmed by its HRESIMS quasi-molecular peak ion at m/z 459.3119 [M + H]+. mdpi.com Similarly, paleacenins A and B, other this compound derivatives, were characterized using HRMS. nih.gov

Fragmentation Analysis: The fragmentation patterns observed in MS provide valuable clues about the connectivity and presence of specific substructures. The mass spectral fragmentation of this compound and its acyl derivatives is well-documented, with various fragmentation pathways rationalized by considering the different tautomeric forms that may exist in the ionization chamber. thieme-connect.com Characteristic fragment ions can indicate the presence of the this compound moiety. researchgate.net

LC/ESI-MS and Q-TOF MS: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS) and hybrid quadrupole orthogonal time-of-flight (Q-TOF) mass spectrometry are employed for identifying and profiling acylphloroglucinols, including this compound moieties, within complex plant extracts. ebi.ac.uknih.gov These techniques can differentiate between various this compound derivatives and even distinguish between homodimers and heterodimers involving this compound. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and electronic transitions within this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For this compound and its acyl derivatives, prominent absorption bands are observed, typically indicating:

Hydroxyl groups: Broad absorption around 3400-3500 cm⁻¹ (e.g., 3455 cm⁻¹ for Hyperjaponol H). mdpi.comenvirobiotechjournals.com

Carbonyl functions: Strong absorptions in the 1600-1700 cm⁻¹ range, characteristic of the enolic 1,3-diketo system present in the acylated this compound core (e.g., 1654 and 1612 cm⁻¹ for Hyperjaponol H). mdpi.com

Other bands may indicate C-H stretching (aliphatic and aromatic) and C-O stretching. envirobiotechjournals.comjocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect the presence of chromophores and conjugated systems. This compound, with its enolic 1,3-diketo system and aromatic character (in some tautomeric forms), exhibits characteristic absorption in the UV region. The presence of unsaturated groups and heteroatoms (like oxygen in the carbonyl and hydroxyl groups) leads to absorption peaks typically between 200 and 400 nm. envirobiotechjournals.comjocpr.comresearchgate.net For example, the UV spectrum of Hyperjaponol H is recorded, and UV-Vis analysis is often integrated with HPLC for profiling. mdpi.comebi.ac.uk

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopies are powerful techniques for determining the absolute configuration of chiral molecules, especially when single crystals suitable for X-ray diffraction are unavailable. mtoz-biolabs.com

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is highly sensitive to the three-dimensional arrangement of atoms around chiral centers. mtoz-biolabs.com

Application to this compound Analogues: For complex this compound-based meroterpenoids, experimental ECD spectra are compared with theoretically calculated ECD spectra for different possible enantiomers. This comparison allows for the unambiguous assignment of the absolute configuration. researchgate.netacs.orgmdpi.comnih.govresearchgate.netnih.govacs.org This methodology has been successfully applied to various this compound-based compounds, including japonicols A-D and this compound-based meroterpenoids from Dryopteris wallichiana and Hypericum japonicum. researchgate.netacs.orgmdpi.comresearchgate.netnih.gov The consistency between experimental and calculated ECD data provides strong evidence for the assigned absolute configuration.

X-ray Crystallography for Crystalline Forms and Absolute Configuration

X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline compounds, providing highly accurate three-dimensional information, including bond lengths, bond angles, and absolute configuration. bio-structure.comcreative-proteomics.com

Application to this compound Analogues: For this compound and its complex meroterpenoid derivatives, single-crystal X-ray diffraction analysis is invaluable for confirming both the connectivity and, crucially, the absolute configuration. researchgate.netacs.orgnih.govresearchgate.net This technique has been used to confirm the absolute configurations of novel this compound-based meroterpenoids, often in conjunction with ECD calculations. researchgate.netacs.orgnih.gov For instance, the absolute configurations of japonicols A-D were confirmed through single-crystal X-ray diffraction analyses, complementing ECD data. researchgate.net Similarly, structures and absolute configurations of this compound-based meroterpenoids from Dryopteris wallichiana were elucidated by comprehensive analysis including single-crystal X-ray diffraction. acs.orgnih.gov

Computational Chemistry Approaches for Structure Prediction, Confirmation, and Conformational Analysis

Computational chemistry plays an increasingly vital role in the structural elucidation and stereochemical assignment of natural products like this compound and its analogues, complementing experimental data.

Structure Prediction and Confirmation: Quantum chemical calculations are extensively used to predict and confirm proposed structures. These calculations can provide theoretical spectroscopic data (e.g., NMR chemical shifts, ECD spectra) that can be directly compared with experimental measurements. This comparison helps validate structural assignments, especially for complex molecules where experimental data might be ambiguous or limited. acs.orgnih.govresearchgate.net

Electronic Circular Dichroism (ECD) Calculations: Computational ECD calculations are particularly powerful for determining absolute configurations. By calculating the ECD spectra for all possible stereoisomers or conformers and comparing them to the experimental ECD spectrum, the correct absolute configuration can be assigned with high confidence. researchgate.netacs.orgresearchgate.netacs.org This approach is frequently used in cases where X-ray quality crystals are difficult to obtain.

Conformational Analysis: Computational methods are essential for understanding the conformational landscape of flexible molecules. This compound derivatives, especially those with long side chains or complex ring systems, can exist in multiple conformations. Computational analysis helps identify the most stable conformers and understand how they contribute to the observed spectroscopic data. This is crucial for accurate interpretation of NMR and ECD spectra.

Biosynthetic Pathway Proposal: Beyond structural elucidation, computational chemistry can also aid in proposing plausible biosynthetic pathways for these complex natural products, by analyzing the energetic feasibility of different reaction steps. acs.orgresearchgate.net

These advanced methodologies, when applied in concert, provide a robust framework for the comprehensive structural and stereochemical characterization of this compound and its diverse and often intricate natural product analogues.

Synthetic Strategies and Chemical Transformations of Filicinic Acid

Total Synthesis Approaches to the Filicinic Acid Core

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The primary strategies involve disconnections that simplify the cyclic core into acyclic precursors or transform it into simpler cyclic intermediates.

Two main retrosynthetic approaches have guided the total synthesis of this compound:

Phloroglucinol-Based Approach: This strategy envisions the this compound core as a substituted phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The key challenge is the introduction of the gem-dimethyl group at the C4 position and appropriate acylation or alkylation, followed by tautomerization to the final cyclohexanedione structure. Key intermediates in forward syntheses following this logic include phloroacetophenone and 2,4-diacetylphloroglucinol. anu.edu.auresearchgate.net

Cyclohexanone-Based Approach: An alternative disconnection strategy starts from a pre-formed six-membered ring, such as a cyclohexanone (B45756) derivative. This approach focuses on installing the required oxygen functionalities and the gem-dimethyl group onto the ring. This has led to the identification of crucial intermediates like 4,4-dimethyl-2-cyclohexenone and its polychlorinated derivatives. anu.edu.auresearchgate.netresearchgate.net A particularly important intermediate in one of the most efficient syntheses is 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone . researchgate.net Another pathway proceeding through a cyclic intermediate identifies 1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione as a key precursor, formed from the condensation of dimethylmalonyl chloride and the sodium salt of dimethyl malonate. anu.edu.auresearchgate.net

Several synthetic methodologies have been developed over the years, reflecting the evolution of synthetic organic chemistry.

Synthesis from Phloroglucinol Derivatives: Early methods involved the modification of phloroglucinol itself or its simple acylated derivatives. One such method involves the C-methylation of phloroacetophenone to yield 3-acetylthis compound, which is then deacetylated to give this compound. anu.edu.auresearchgate.net Another variation starts with 2,4-diacetylphloroglucinol, which is methylated to produce diacetylthis compound, followed by a final deacetylation step. anu.edu.auresearchgate.netsci-hub.se

Synthesis from Malonic Ester: A classic approach utilizes malonic ester as a starting material. The synthesis proceeds in three steps, with the key transformation being the condensation of dimethylmalonyl chloride with the sodium salt of dimethyl malonate to form the intermediate 1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione. anu.edu.auresearchgate.net

High-Yield Synthesis via Polychlorination: A highly efficient and innovative pathway begins with 4,4-dimethyl-2-cyclohexenone. researchgate.net This ketone is converted to a tetrachloro derivative, 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone. researchgate.netsci-hub.se This key intermediate undergoes a facile substitution reaction with methoxide (B1231860) to yield a bis-enol ether. Subsequent treatment with hot sulfuric acid forms dichlorothis compound. The final step is a palladium-catalyzed low-pressure hydrogenation to afford this compound. anu.edu.auresearchgate.netsci-hub.se

| Starting Material(s) | Key Intermediate(s) | Key Reaction Steps | Reference(s) |

|---|---|---|---|

| Phloroacetophenone | 3-Acetylthis compound | C-methylation, Deacetylation | anu.edu.au, researchgate.net |

| Dimethylmalonyl chloride & NaCH(COOMe)₂ | 1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione | Condensation, Cyclization | anu.edu.au, researchgate.net |

| 4,4-Dimethyl-2-cyclohexenone | 2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, Dichlorothis compound | Polychlorination, Methoxide substitution, Acid hydrolysis, Pd-catalyzed hydrogenation | sci-hub.se, researchgate.net, anu.edu.au |

The synthesis of the this compound core presents several challenges, the solutions to which have driven chemical innovation. A primary difficulty lies in controlling the regioselectivity of reactions on the phloroglucinol ring, as multiple positions are active towards electrophilic substitution.

Another challenge is the inherent keto-enol tautomerism of this compound and its precursors, which can complicate purification and spectroscopic analysis and potentially lead to mixtures of isomers in reaction products. mdpi.comufrgs.br Modern synthetic and analytical methods are required to manage and characterize these tautomeric forms effectively.

Semi-Synthesis and Derivatization Methodologies for this compound Analogues

The this compound scaffold serves as a versatile template for the semi-synthesis of a wide array of analogues. These derivatives are often designed to mimic or expand upon the diversity of naturally occurring phloroglucinol compounds.

The phloroglucinol core, being electron-rich, is amenable to various electrophilic substitution reactions. These transformations are fundamental to creating a library of this compound analogues. General strategies for the functionalization of phloroglucinols include:

C-Alkylation and O-Alkylation: The introduction of alkyl groups onto the carbon framework (C-alkylation) or the hydroxyl groups (O-alkylation) is a common modification. Reagents such as dimethyl sulfate (B86663) or alkyl iodides/bromides are typically used in the presence of a base. anu.edu.au

Acylation: Acyl groups can be attached to the ring via Friedel-Crafts acylation, using acyl chlorides or anhydrides with a Lewis acid catalyst, or via the Houben-Hoesch reaction, which uses alkyl nitriles. anu.edu.au

| Transformation | Reaction Type | Typical Reagents | Reference(s) |

|---|---|---|---|

| C-Alkylation | Electrophilic Substitution | Alkyl iodide/bromide with base | anu.edu.au |

| O-Alkylation | Williamson Ether Synthesis | Dimethyl sulfate or Diazomethane | anu.edu.au |

| Acylation | Friedel-Crafts Acylation | Acyl chloride/anhydride with AlCl₃ | anu.edu.au |

| Acylation | Houben-Hoesch Reaction | Alkyl nitrile with HCl | anu.edu.au |

Building upon the fundamental reactions, a diverse range of this compound derivatives has been synthesized or isolated from natural sources.

Alkylated and Acylated Derivatives: Simple alkylated and acylated derivatives are often key intermediates in total synthesis or are synthesized as standalone analogues. Examples include 3-acetylthis compound and diacetylthis compound . anu.edu.auresearchgate.netsci-hub.se The precise structures and tautomeric forms of these derivatives have been confirmed through detailed spectroscopic studies, such as Carbon-13 NMR, which show they exist predominantly in a monoketonic form with intramolecular hydrogen bonding. ebi.ac.uk

Meroterpenoid Derivatives: A particularly fascinating class of derivatives are the meroterpenoids, which are hybrid natural products formed from a polyketide moiety (like this compound) and a terpenoid precursor. researchopenworld.comnih.gov Numerous this compound-based meroterpenoids have been isolated, especially from plants of the genus Hypericum. researchgate.netmdpi.com These complex molecules often feature intricate, polycyclic ring systems formed through biosynthetic pathways such as hetero-Diels-Alder cycloadditions between an acylated this compound unit and a sesquiterpene. researchgate.netmdpi.comacs.org Examples include the hyperjaponols , which possess novel 6/6/10, 6/6/11, or 6/6/7/5 ring systems. researchgate.netacs.org The discovery of these natural products provides a blueprint for biomimetic semi-synthesis efforts to generate novel, structurally complex molecules. researchopenworld.comresearchgate.net

| Derivative Name | Class | Structural Feature | Origin | Reference(s) |

|---|---|---|---|---|

| 3-Acetylthis compound | Acylated | Acetyl group on the ring | Synthetic Intermediate | anu.edu.au, researchgate.net |

| Diacetylthis compound | Acylated | Two acetyl groups on the ring | Synthetic Intermediate | sci-hub.se, anu.edu.au |

| Hyperjaponol H | Meroterpenoid | Fused 6/6/10 ring system from a germacrane (B1241064) sesquiterpene | Natural Product (Hypericum japonicum) | mdpi.com |

| Hyperjaponols (general) | Meroterpenoid | Complex polycyclic systems from this compound and sesquiterpenoid moieties | Natural Product (Hypericum sp.) | researchgate.net, acs.org |

Chemoenzymatic and Biomimetic Synthetic Approaches

The synthesis of this compound, a key acylphloroglucinol, has been a subject of interest due to its presence in various biologically active natural products. While classical chemical syntheses have been established, recent advancements have explored more sophisticated and efficient routes, including chemoenzymatic and biomimetic strategies. These approaches aim to replicate the elegance and selectivity of natural biosynthetic pathways, often leading to improved yields and stereocontrol under milder reaction conditions.

Biomimetic synthesis, in particular, draws inspiration from the proposed biosynthetic pathways of natural products. For phloroglucinol derivatives like this compound, this often involves mimicking the cyclization of polyketide precursors. While a direct biomimetic synthesis of this compound itself is not extensively documented in dedicated studies, the principles can be extrapolated from the synthesis of structurally related and more complex molecules containing the this compound core. anu.edu.auacs.orgresearchgate.net

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This hybrid approach allows for transformations that are difficult to achieve with conventional chemistry alone. For instance, enzymes can be employed for regioselective and stereoselective acylations, glycosylations, or cyclizations on a phloroglucinol scaffold, which could be instrumental in a synthetic route towards this compound and its derivatives. franciscoploulab.eumdpi.comnih.gov

Biomimetic Cyclization Strategies

The core structure of this compound is a substituted phloroglucinol ring. Biosynthetically, this is believed to arise from the cyclization of a poly-β-keto acid chain. A biomimetic approach would, therefore, involve the synthesis of a suitable open-chain precursor and a subsequent cyclization reaction that mimics the natural process.

One plausible biomimetic route to the this compound core could involve an intramolecular condensation of a polyketo-ester, analogous to the formation of other cyclic polyketides. anu.edu.au The key step would be the formation of the six-membered ring with the correct substitution pattern. The following table outlines a hypothetical biomimetic cyclization for a this compound precursor.

| Reaction Step | Precursor | Key Transformation | Catalyst/Conditions | Product | Plausibility based on Literature |

|---|---|---|---|---|---|

| Intramolecular Condensation | Linear polyketo-ester | Cyclization and aromatization | Base- or acid-catalyzed, mimicking enzymatic catalysis | Phloroglucinol core | Supported by biosynthetic studies of related phloroglucinols anu.edu.au |

Research into the biomimetic synthesis of more complex meroterpenoids that incorporate a this compound moiety provides strong evidence for the feasibility of such cyclization strategies. acs.org For example, the synthesis of hyperjaponols involves the formation of a this compound derivative which then undergoes further reactions. acs.org

Chemoenzymatic Transformations

Enzymes offer a powerful tool for the selective modification of the phloroglucinol ring system, which is often challenging using traditional chemical methods due to the presence of multiple reactive sites. In the context of this compound synthesis, enzymes could be utilized for key steps such as acylation or the introduction of other functional groups.

Lipases are a class of enzymes that have been successfully employed for the regioselective acylation of various polyphenolic compounds. franciscoploulab.eud-nb.info A chemoenzymatic strategy for the final step in this compound synthesis could involve the enzymatic acylation of a phloroglucinol precursor.

The following table presents a proposed chemoenzymatic acylation, with conditions extrapolated from studies on similar substrates.

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Potential Product |

|---|---|---|---|---|---|---|

| Immobilized Lipase (e.g., from Candida antarctica) | 2,4-dihydroxy-6-methoxy-3-methylacetophenone | Acetyl-CoA or vinyl acetate | Organic solvent (e.g., tert-butanol) | 40-60 | 24-72 | This compound precursor |

Furthermore, other enzymes such as glycosyltransferases or oxidoreductases could be used to create derivatives of this compound, expanding the chemical diversity of compounds that can be synthesized from this important natural product scaffold. nih.gov While specific chemoenzymatic routes to this compound are still an emerging area of research, the successful application of enzymes in the synthesis of other complex natural products suggests that these methods hold significant promise for the future production of this compound and its analogues. mdpi.comnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Filicinic Acid

Polyketide Origins and Precursor Metabolism

The core structure of filicinic acid is assembled through the polyketide pathway, which bears a functional resemblance to fatty acid synthesis. wikipedia.orgyoutube.com This pathway constructs complex carbon skeletons through the sequential condensation of simple carboxylic acid units. The biosynthesis begins with a starter molecule, typically an acyl-coenzyme A (CoA) ester, which is iteratively elongated by extender units. wikipedia.orgfrontiersin.org

For this compound and related acylphloroglucinols, the biosynthesis is initiated with a branched-chain acyl-CoA starter unit, which is derived from amino acid metabolism. nih.govplos.org Specifically, isobutyryl-CoA, a catabolic product of the amino acid valine, is proposed to serve as the starter molecule for the this compound backbone. ebi.ac.uk This starter unit is then extended by the sequential addition of three molecules of malonyl-CoA, which act as the two-carbon extender units. researchgate.netmdpi.com The formation of malonyl-CoA itself is a critical precursor step, synthesized from acetyl-CoA by the action of acetyl-CoA carboxylase. youtube.com The assembly of these precursors into the final polyketide chain is the central function of the enzymatic machinery discussed in the following section.

Enzymology of this compound Biosynthesis

The synthesis of the this compound scaffold from its CoA-ester precursors is orchestrated by a series of dedicated enzymes, with a Type III polyketide synthase at the heart of the process.

The central enzyme responsible for forging the acylphloroglucinol core is a Type III polyketide synthase (PKS). wikipedia.orgmdpi.comresearchgate.net These are relatively simple, homodimeric enzymes that catalyze the iterative condensation of a starter-CoA with several malonyl-CoA extender units without the need for an acyl-carrier protein (ACP), which is characteristic of Type I and II PKSs. wikipedia.orgmdpi.com

While the specific PKS from Dryopteris that synthesizes the this compound precursor has not been definitively isolated and characterized, its function can be inferred from homologous enzymes in other plant species. For example, valerophenone (B195941) synthase (VPS) from hops (Humulus lupulus) and certain chalcone (B49325) synthases (CHS) from strawberry (Fragaria sp.) have been shown to accept branched-chain acyl-CoAs to produce acylphloroglucinol skeletons like phlorisobutyrophenone (B1231217) and phlorisovalerophenone. nih.govebi.ac.uk It is highly probable that a similar Type III PKS, a phlorisobutyrophenone synthase, exists in Dryopteris.

Following the creation of the core ring, tailoring enzymes are required to complete the synthesis of this compound. The most significant modification is the addition of two methyl groups to a single carbon atom to form the characteristic gem-dimethyl group. drugfuture.com This step is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent C-methyltransferases, which act on the phloroglucinol (B13840) ring after its formation.

The biosynthesis of this compound is proposed to occur through a sequence of precise enzymatic reactions:

Chain Initiation and Elongation : The process begins when the Type III PKS selects isobutyryl-CoA as the starter unit. The enzyme then catalyzes three successive decarboxylative condensation reactions, each adding a two-carbon unit from malonyl-CoA. This elongates the chain to form a linear poly-β-keto intermediate (a tetraketide). wikipedia.orgencyclopedia.pub

Cyclization and Aromatization : The enzyme holds the reactive linear tetraketide within its active site in a specific conformation that facilitates an intramolecular, Claisen-type cyclization to form the core six-membered ring. frontiersin.orgmdpi.com This is followed by an aldol (B89426) condensation and subsequent tautomerization to yield the stable aromatic ring of the precursor molecule, phlorisobutyrophenone. nih.govresearchgate.net

Post-PKS C-Methylation : The phlorisobutyrophenone intermediate is then acted upon by tailoring enzymes. A SAM-dependent C-methyltransferase transfers a methyl group to the C4 position of the ring. A second methylation event, likely catalyzed by the same or a similar enzyme, adds another methyl group to the same carbon, resulting in the final gem-dimethylated structure of this compound.

Regulation of Biosynthetic Pathways in Natural Producers

The production of secondary metabolites like this compound is tightly regulated by the plant to ensure it occurs at the appropriate time and location. While specific regulatory mechanisms for this compound biosynthesis in Dryopteris ferns are not yet fully elucidated, patterns can be inferred from the study of related compounds in other plants.

The accumulation of acylphloroglucinols often varies with the developmental stage of the plant and between different genetic lines (accessions), as observed in Hypericum and strawberry species. nih.govresearchgate.net This suggests that the expression of the biosynthetic genes, including the core PKS and tailoring enzymes, is under strict transcriptional control. Production is often linked to specific developmental programs, such as fruit ripening, or is induced in response to external stimuli like herbivory or pathogen attack, consistent with a role in plant defense. nih.govresearchgate.net The regulation of bacterial phloroglucinol synthesis is known to be controlled by repressor proteins, such as PhlF, which modulate the expression of the biosynthetic operon, indicating that such genetic switches are a common strategy for controlling metabolite production. mdpi.comnih.gov

Pathway Engineering and Heterologous Expression for Enhanced Production

The potential applications of acylphloroglucinols have driven interest in producing these compounds in controlled biotechnological systems. Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from its native organism into a well-characterized microbial host like Escherichia coli or Saccharomyces cerevisiae, is a promising strategy for sustainable production. frontiersin.orgmdpi.com

Significant progress has been made in engineering microbes for the production of plant polyketides. frontiersin.org Type III PKSs, including those that produce acylphloroglucinol scaffolds, have been successfully expressed in microbial hosts. nih.govresearchgate.net For instance, the expression of a valerophenone synthase from hops in E. coli has enabled the production of phlorisovalerophenone, a key intermediate in the synthesis of hop bitter acids. researchgate.net

These successes provide a clear proof-of-concept for the heterologous production of this compound. Such a project would involve identifying and cloning the specific Type III PKS and the necessary C-methyltransferase(s) from a Dryopteris species. These genes would then be introduced into a microbial host that has been metabolically engineered to ensure a sufficient supply of the isobutyryl-CoA and malonyl-CoA precursors, enabling a scalable and sustainable fermentation-based production platform for this compound. google.comgoogle.com

Mechanistic Investigations of Biological Activities in Vitro and Non Human Models

Cellular and Molecular Targets of Filicinic Acid and Its Derivatives

This compound derivatives exhibit a broad spectrum of interactions with various cellular and molecular targets, mediating diverse biological effects.

Several this compound-based meroterpenoids have demonstrated significant enzyme inhibitory and receptor binding activities:

Monoamine Oxidase (MAO) Inhibition: Dimeric acylphloroglucinols, such as paleacenins A and B, which possess a geranylated this compound moiety, have shown inhibitory effects on monoamine oxidase (MAO) activity. Paleacenin A exhibited an IC50 of 31.0 μM for MAO-A and 4.7 μM for MAO-B, while paleacenin B demonstrated IC50 values of 1.3 μM for MAO-A and 4.4 μM for MAO-B. nih.govtec.mx

Table 1: MAO Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (SI) (MAO-B/MAO-A) | Reference |

| Paleacenin A | MAO-A | 31.0 | 0.1 (selective towards MAO-B) | nih.govtec.mx |

| Paleacenin A | MAO-B | 4.7 | nih.govtec.mx | |

| Paleacenin B | MAO-A | 1.3 | 3.5 (selective towards MAO-A) | nih.govtec.mx |

| Paleacenin B | MAO-B | 4.4 | nih.govtec.mx |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Chlorabietols A, B, and C, which are phloroglucinol-diterpene adducts related to this compound, have been identified as inhibitors of PTP1B, with IC50 values of 12.6, 5.3, and 4.9 μM, respectively. researchgate.net Additionally, a p-bromobenzoate derivative of Hyperprin B, a polyprenylated acylphloroglucinol meroterpenoid, also exhibited PTP1B inhibitory activity. researchgate.net

Table 2: PTP1B Inhibitory Activity of this compound Derivatives

| Compound | IC50 (μM) | Reference |

| Chlorabietol A | 12.6 | researchgate.net |

| Chlorabietol B | 5.3 | researchgate.net |

| Chlorabietol C | 4.9 | researchgate.net |

| Hyperprin B (p-bromobenzoate derivative) | Inhibition observed | researchgate.net |

Cyclooxygenase-2 (COX-2) Inhibition: Specific this compound-based meroterpenoids (compounds 13 and 14) have demonstrated inhibitory effects on COX-2 expression in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net

Retinoid X Receptor-α (RXRα) Activation: Certain this compound-based meroterpenoids, including compounds 1a, 5a, and 11b, have shown the ability to activate Retinoid X receptor-α (RXRα) transcription. tec.mx Compound 1a, in particular, exhibited a direct interaction with the RXRα-LBD protein, with an estimated Kd value of 5.85 μM. tec.mx This binding was further validated through molecular docking studies and cellular thermal shift assays (CETSA). tec.mx

Antiviral Activities:

SARS-CoV-2 3CLpro Inhibition: this compound-based meroterpenoids (compounds 3 and 4) have shown inhibitory activity against SARS-CoV-2 3CLpro, with effective Kd values, and molecular docking studies have elucidated their binding sites. researchgate.net

Epstein-Barr Virus (EBV) DNA Replication Inhibition: Hyperjaponol H, a this compound-based meroterpenoid, demonstrated moderate inhibitory efficacy on lytic EBV DNA replication in B95-8 cells, with an EC50 value of 25.00 μM. researchgate.net Other this compound-based meroterpenoids, compounds 2a and 4, also exhibited significant efficacy against EBV, with EC50 values of 0.57 and 0.49 μM, respectively. researchgate.net

Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Lytic Replication Inhibition: Acylphloroglucinol-based meroterpenoids, specifically compounds 1a and 4a, displayed potent inhibitory activities against the lytic replication of KSHV in Vero cells, with IC50 values of 8.30 and 4.90 μM, and selectivity indexes of 23.49 and 25.70, respectively. researchgate.net

Table 3: Antiviral Activities of this compound Derivatives

| Compound | Target Virus/Enzyme | Assay Type | Value (μM) | Reference |

| Hyperjaponol H | EBV DNA Replication | EC50 | 25.00 | researchgate.net |

| Compound 2a | EBV | EC50 | 0.57 | researchgate.net |

| Compound 4 | EBV | EC50 | 0.49 | researchgate.net |

| Compound 3 | SARS-CoV-2 3CLpro | Kd | Effective | researchgate.net |

| Compound 4 | SARS-CoV-2 3CLpro | Kd | Effective | researchgate.net |

| Compound 1a | KSHV Lytic Replication | IC50 | 8.30 | researchgate.net |

| Compound 4a | KSHV Lytic Replication | IC50 | 4.90 | researchgate.net |

Bcl-2 Proteins Inhibition: Extracts of Hypericum japonicum, which contain this compound-based compounds, have been shown to induce apoptosis in leukemia cells, partly through the inhibition of Bcl-2 proteins. researchgate.net

This compound derivatives influence gene expression and signal transduction pathways, particularly in inflammatory responses:

Modulation of Inflammatory Gene Expression: Meroterpenoids 13 and 14 significantly suppressed the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-18 (IL-18) in LPS-induced RAW264.7 cells. researchgate.net

Activation of ABCA1 Protein Expression: The activation of RXRα transcription by this compound-based meroterpenoids (1a, 5a, 11b) leads to an enhancement of ATP-binding cassette transporter A1 (ABCA1) protein expression, a mechanism implicated in promoting β-amyloid (Aβ) clearance. tec.mx

Antioxidant Mechanisms in Cellular and Cell-Free Systems

Meroterpenoids, including those derived from this compound, are recognized for their antioxidant properties. researchgate.net While specific detailed mechanisms for this compound itself are less documented, the broader class of meroterpenoids to which its derivatives belong is known to exert antioxidant effects.

The antioxidant capacity of meroterpenoids derived from this compound suggests their potential in mitigating oxidative stress in various model systems. Oxidative stress, characterized by an imbalance between pro-oxidants and antioxidants, can lead to cellular damage. [28 in previous search, 33 in previous search] Compounds with antioxidant properties help restore this balance, protecting cellular components from oxidative damage.

Anti-inflammatory Mechanisms in Cell Culture Systems

This compound derivatives demonstrate significant anti-inflammatory effects in cellular models:

Inhibition of Inflammatory Mediators: Meroterpenoids 13 and 14 showed pronounced inhibitory effects on nitric oxide (NO) production in LPS-induced RAW264.7 cells. researchgate.net This anti-inflammatory activity was closely linked to their ability to suppress the expression of iNOS, COX-2, IL-1β, and IL-18, and to inhibit the formation and function of inflammasomes. researchgate.net

Suppression of Nitric Oxide Production: Paleacenins A and B, which contain a geranylated this compound moiety, effectively inhibited nitric oxide production in the RAW264.7 murine macrophage model, with IC50 values of 46 μM and 41 μM, respectively. nih.govtec.mx

Anti-inflammatory Effects in Zebrafish Models: Leptosperols A and B, which are cinnamoylphloroglucinol-sesquiterpenoid hybrids, have also exhibited significant anti-inflammatory effects in acute inflammatory models using zebrafish. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

Studies have indicated that compounds possessing a this compound moiety can exhibit anti-inflammatory effects by modulating the production of inflammatory mediators and cytokines acs.orgresearchgate.net. For instance, paleacenins A and B, which contain a geranylated this compound moiety, were shown to inhibit nitric oxide production in RAW264.7 murine macrophage models with IC₅₀ values of 46 µM and 41 µM, respectively acs.org. The suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a key aspect of anti-inflammatory mechanisms nih.govmdpi.commdpi.com. While direct studies on this compound specifically modulating these cytokines are limited, related meroterpenoids have demonstrated such capabilities. For example, certain meroterpenoids have shown potent inhibitory activity against TNF-α and IL-6 expression nih.gov.

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory potential of compounds related to this compound extends to the inhibition of pro-inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammatory responses nih.gov. Inhibition of these pathways can lead to a downregulation of various pro-inflammatory cytokines and mediators nih.gov. Some meroterpenoids, which can be based on this compound, have been reported to influence p65 suppression of nuclear translocation via the NF-κB signaling pathway nih.gov. This suggests a potential role for this compound derivatives in interfering with crucial steps in the inflammatory cascade.

Anthelmintic and Nematicidal Activity: Mode of Action Investigations in Invertebrate Models (e.g., Caenorhabditis elegans)

This compound and its ethers have been investigated for their anthelmintic and nematicidal activities, particularly using the free-living nematode Caenorhabditis elegans as a model organism researchgate.nete3s-conferences.orgresearchgate.net. C. elegans is widely used in anthelmintic drug discovery due to its genetic tractability and physiological similarities to parasitic nematodes researchgate.netplos.org.

Neuromuscular Effects on Parasitic Organisms

Research has shown that this compound ethers exhibit significant toxicity to C. elegans, leading to nematode death e3s-conferences.orgresearchgate.net. In experiments, this compound ethers at concentrations of 100 µg/mL and 50 µg/mL induced the death of over 90% of worms within 24 hours e3s-conferences.org. This high toxicity suggests a potent effect on the nematode's physiology. While the precise neuromuscular targets of this compound itself are not explicitly detailed, other anthelmintic drugs often target the nervous system, locomotion, and feeding of worms, frequently acting through Cys-loop receptors researchgate.netplos.org. For example, some terpenoids induce rapid paralysis in C. elegans by affecting muscle levamisole-sensitive nicotinic receptors (L-AChR) and GABA(A) (UNC-49) receptors plos.org.

The following table illustrates the toxicity of this compound ethers on Caenorhabditis elegans:

| Concentration of this compound Ethers (µg/mL) | Percentage of Dead Nematodes (%) |

| 100 | 93.3 ± 2.0 |

| 50 | 92.0 ± 2.2 |

| 25 | 89.3 ± 2.5 |

| 12.5 | 73.3 ± 3.6 |

| 6.25 | 61.3 ± 3.9 |

| 3.12 | 32.0 ± 4.7 |

| 1.56 | 28.7 ± 4.5 |

| 0.78 | 5.3 ± 1.8 |

| Source: e3s-conferences.org |

Disruption of Metabolic Pathways in Non-Human Parasite Models

While direct evidence for this compound's disruption of metabolic pathways in parasitic models is limited, the broader class of phloroglucinol (B13840) derivatives, from which this compound is derived, has shown such effects. For instance, certain phloroglucinol compounds have been suggested to inhibit the oxidative phosphorylation pathway in Schistosoma mansoni, a parasitic flatworm researchgate.net. Metabolic pathways are crucial for the growth and virulence of intracellular parasites, and their disruption can be a viable antiparasitic strategy frontiersin.orgplos.orgbiorxiv.org. For example, antimalarial drugs often interfere with various metabolic pathways in Plasmodium falciparum, leading to parasite death frontiersin.orgbiorxiv.orgnih.govnih.gov.

Antimicrobial Properties: Cellular and Biochemical Basis (e.g., against MRSA, pathogenic fungi)

This compound derivatives have demonstrated antimicrobial properties against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi stikesbcm.ac.idresearchgate.netresearchgate.net.

Inhibition of Microbial Growth and Virulence Factors

This compound derivatives, such as drummondin D, isodrummondin D, drummondin E, and drummondin F (all containing a this compound moiety), have shown strong antibiotic activity against Gram-positive bacteria like S. aureus and Bacillus subtilis, as well as the acid-fast bacterium Mycobacterium smegmatis stikesbcm.ac.id. Specifically, certain acylphloroglucinols with a geranyl group attached to a this compound-type residue have displayed antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 200 µg/mL researchgate.net. Some of these compounds also caused bacteriolysis of S. aureus at higher doses (50-200 µg/mL) researchgate.net.

Beyond direct growth inhibition, these compounds can also interfere with microbial virulence factors. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease, including biofilm formation, toxin production, and immune evasion libretexts.orgfrontiersin.org. For example, acylphloroglucinols have been shown to alter biofilm formation in both S. aureus and P. aeruginosa researchgate.net. Biofilm formation is a significant virulence factor, particularly in antibiotic-resistant strains like MRSA, as it contributes to antibiotic tolerance frontiersin.orgnih.govnih.gov. The inhibition of biofilm formation and virulence factors without necessarily inhibiting planktonic cell growth is a promising strategy to combat antibiotic resistance frontiersin.orgnih.gov.

The following table summarizes the antimicrobial activity of acylphloroglucinols containing a this compound-type residue:

| Compound Class | Target Microorganisms | MIC Range (µg/mL) | Effect on Virulence Factors |

| Acylphloroglucinols | Staphylococcus aureus, Pseudomonas aeruginosa | 10-200 | Altered biofilm formation |

| Source: researchgate.net |

Effects on Bacterial and Fungal Membrane Integrity and Biofilm Formation

While this compound-based meroterpenoids have been noted for their general antibacterial activities, direct mechanistic studies specifically detailing the effects of this compound on bacterial and fungal membrane integrity or biofilm formation are not explicitly detailed in the provided scientific literature. pubcompare.ai

However, research on other natural compounds and plant-derived substances offers insights into common mechanisms by which such agents can exert antimicrobial and antibiofilm effects. For instance, essential oils exhibit broad-spectrum antibiofilm activity by disrupting initial microbial adhesion, degrading extracellular polymeric substances (EPS), suppressing quorum sensing pathways, and compromising membrane integrity. mdpi.com Similarly, bacteriocins, which are antimicrobial peptides produced by lactic acid bacteria, can inhibit biofilm-forming pathogens by disrupting the integrity of bacterial membranes and interfering with the production of extracellular polysaccharides. mdpi-res.com Other compounds like sanguinarine (B192314) have been shown to destroy the integrity of bacterial cell membranes and strongly inhibit biofilm formation. nih.gov Certain phenolic compounds, such as ferulic and gallic acids, have also demonstrated antimicrobial activity by causing irreversible changes in membrane properties, leading to leakage of intracellular constituents. mdpi.com Antifungal agents, including some natural flavonoids, can disrupt fungal cell membrane integrity and inhibit biofilm formation, often by altering ergosterol (B1671047) biosynthesis, a crucial component of fungal membranes. frontiersin.orgbg.ac.rs Rosmarinic acid, another natural compound, has shown anticandidal and antibacterial activity by altering membrane permeability and reducing mitochondrial activity. x-mol.net

Antiviral Activities: Mechanistic Studies in Cell Lines (e.g., against EBV, HSV-1, RSV)

This compound-based meroterpenoids have demonstrated significant antiviral activities against several viruses, including Epstein-Barr Virus (EBV), Herpes Simplex Virus type 1 (HSV-1), and Respiratory Syncytial Virus (RSV).

Antiviral Activity Data

| Compound Class (Source) | Target Virus | Potency (IC50/EC50) | Key Mechanistic Insight | Citation |

| This compound-based meroterpenoids (Compounds 2a, 4 from Hypericum japonicum) | EBV | 0.57 µM (2a), 0.49 µM (4) | Well accommodated to the binding pocket of 2GV9 (HSV-1 DNA polymerase) | pubcompare.ainih.gov |

| Hyperjaponol H (this compound-based meroterpenoid) | EBV | Moderate inhibition | Inhibited lytic EBV DNA replication | mdpi.com |

| Cleistoperone A (this compound-based meroterpenoid) | RSV | 1.71 ± 0.61 µmol/L | Inhibited virus replication via affecting Akt/mTOR/p70S6K signaling pathway | pubcompare.ai |

| Dryatraols F-H (Phloroglucinol derivatives, some incorporating this compound) | HSV-1 | 2.6 to 6.3 µM | Dryatraol G interfered with the late stage of the viral life cycle | pubcompare.airesearchgate.net |

| Dryatraol C (Phloroglucinol derivative) | RSV | 11.9 µM | Strong antiviral effect | pubcompare.airesearchgate.net |

This compound-based compounds exert their antiviral effects by interfering with various stages of the viral replication cycle. For instance, Hyperjaponol H, a this compound-based meroterpenoid, has been shown to moderately inhibit the lytic DNA replication of Epstein-Barr Virus (EBV) in B95-8 cells. mdpi.com In the case of Herpes Simplex Virus type 1 (HSV-1), Dryatraol G, a phloroglucinol derivative that can incorporate this compound, was found to inhibit viral replication by interfering with the late stage of the viral life cycle. pubcompare.airesearchgate.net Against Respiratory Syncytial Virus (RSV), cleistoperone A, a potent this compound-based meroterpenoid, effectively inhibited virus replication. pubcompare.ai

The antiviral mechanisms of this compound-based compounds often involve interactions with specific viral or host proteins. Compounds 2a and 4, this compound-based meroterpenoids isolated from Hypericum japonicum, demonstrated significant anti-EBV efficacy and were shown by molecular docking to be well accommodated to the binding pocket of 2GV9. pubcompare.ainih.gov It is noteworthy that 2GV9 is identified as the PDB ID for HSV-1 DNA polymerase. pubcompare.airesearchgate.netfrontiersin.org This suggests a potential interaction with a DNA polymerase, which is a crucial enzyme for viral replication. Furthermore, cleistoperone A inhibited RSV replication by affecting the Akt/mTOR/p70S6K signaling pathway, indicating an interaction with host proteins involved in cellular signaling crucial for viral processes. pubcompare.ai

Antineoplastic Mechanisms in Cancer Cell Lines

This compound-based meroterpenoids have exhibited antineoplastic potential through various mechanisms in cancer cell lines.

This compound-based meroterpenoids have been reported to possess antiproliferative activity against certain cancer cell lines, such as prostate cancer PC-3 cells. pubcompare.ai Some this compound-based compounds have been linked to the induction of cell cycle arrest and apoptosis in MCF-7 breast cancer cells, potentially via oxidative DNA damage. Additionally, this compound-based compounds have been associated with apoptosis-inducing activities against small cell lung cancer. researchgate.net While not specific to this compound itself, hyperforin (B191548), a phloroglucinol derivative, is known to induce apoptosis of tumor cells and activate intrinsic apoptosis pathways in various tumor cell lines, including carcinoma and leukemia cells, as well as endothelial cells.

Beyond inducing apoptosis and cell cycle arrest, this compound-based meroterpenoids exhibit anti-proliferative effects. They have demonstrated antiproliferative activity against prostate cancer PC-3 cells. pubcompare.ai Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Hyperforin, a phloroglucinol derivative, has shown broad-spectrum anti-angiogenic activity in endothelial cells, with IC50 values typically ranging from 1 to 10 µM. It also reduces the proliferation of human dermal microvascular endothelial cells (HDMEC) in a dose-dependent manner without exhibiting toxic effects or inducing apoptosis in these endothelial cells. In vivo studies have further corroborated its anti-angiogenic effects, showing that hyperforin significantly inhibits tumor growth and reduces tumor vascularization.

Advanced Analytical Methodologies for Filicinic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to the study of filicinic acid, allowing for its separation from complex matrices and impurities. The choice of technique depends on the objective, whether it is for precise measurement or for obtaining large quantities of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and related phloroglucinol (B13840) compounds due to its high resolution, sensitivity, and reproducibility. nih.gov Reversed-phase (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by eluting the sample with a polar mobile phase, which generally consists of a mixture of acetonitrile and water. researchgate.neteuropeanreview.org To improve peak shape and resolution for acidic compounds like this compound, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of silanol groups on the stationary phase and the analyte itself. sielc.comijrpns.comnih.gov

Quantification is performed using a detector, most commonly a UV-Vis or Photodiode Array (PDA) detector. This compound, like other phloroglucinols, exhibits strong UV absorbance, typically around 265-275 nm, allowing for sensitive detection. ijsdr.orgfrontiersin.org A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 1: Example HPLC Parameters for Phloroglucinol Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) | nih.govijsdr.org |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (90:10 v/v) | ijsdr.org |

| Flow Rate | 1.0 mL/min | ijsdr.org |

| Detection Wavelength | 265 nm | ijsdr.org |

| Injection Volume | 10-20 µL | ijrpns.comscirp.org |

| Column Temperature | Ambient or 35°C | europeanreview.orgijrpns.com |

This compound, being a polar and non-volatile compound, cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for structural analysis and detection, provided the analyte is first converted into a volatile derivative. jfda-online.com

The most common derivatization technique for compounds containing active hydrogen atoms (like the hydroxyl groups in this compound) is silylation. phenomenex.comcolostate.edu This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. phenomenex.comnih.gov This chemical modification increases the volatility and thermal stability of this compound, making it suitable for GC analysis. mdpi.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for confident identification of the this compound derivative and elucidation of its structure. mdpi.com

Table 2: Typical GC-MS Derivatization and Analysis Approach

| Step | Description | Reference |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) | phenomenex.comnih.gov |

| Reaction Conditions | Heating the sample with excess reagent (e.g., 75°C for 30-45 minutes) in a suitable solvent like acetone or pyridine. | nih.govsigmaaldrich.com |

| GC Column | Low-polarity siloxane-based capillary column (e.g., DB-5ms). | phenomenex.com |

| Detection | Mass Spectrometry (Electron Ionization mode). | mdpi.com |

When larger quantities of pure this compound are required for use as a reference standard or for further research, preparative-scale separation techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial amounts of the target compound. springernature.comrssl.com The primary goal is to maximize throughput while maintaining sufficient resolution to separate this compound from any impurities. rssl.com Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and concentrated.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible sample adsorption. wikipedia.org The technique relies on partitioning the analyte between two immiscible liquid phases. nih.gov One phase acts as the stationary phase and is held in the column by a centrifugal force, while the other mobile phase is pumped through it. wikipedia.org High-Performance Countercurrent Chromatography (HPCCC) is an advanced version that allows for higher rotational speeds, reducing separation times. nih.gov This method is particularly well-suited for the purification of natural products like this compound from crude extracts, offering high sample loading capacity and excellent recovery. nih.gov

Spectroscopic Quantification and Detection Methods

Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantification and purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself. rssl.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.comjeol.com

To determine the absolute purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal calibrant in a suitable deuterated solvent. ox.ac.ukacs.org The internal calibrant must have a simple spectrum with at least one signal that does not overlap with any signals from this compound. The purity of the this compound is then calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from the internal calibrant, taking into account their respective molecular weights and the number of protons contributing to each signal. ox.ac.uk This technique is highly accurate and provides results traceable to SI units. nih.gov

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique used for the detection and quantification of this compound. japtronline.com As a phloroglucinol derivative, this compound possesses a chromophore that absorbs light in the ultraviolet region. spectrabase.comiu.edu

A UV-Vis spectrum is obtained by measuring the absorbance of a this compound solution across a range of wavelengths. The wavelength of maximum absorbance (λmax) for phloroglucinol is typically observed around 266 nm. researchgate.net According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound in the solution. By creating a calibration curve with standards of known concentration, the concentration of unknown samples can be determined. researchgate.netchemconsai.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the detailed analysis of complex mixtures, such as those encountered in natural product research involving this compound. These techniques enhance selectivity and sensitivity, providing comprehensive qualitative and quantitative information.

LC-MS/MS in Metabolomics and Extract Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound and related compounds within intricate biological matrices and plant extracts. This method couples the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In the context of metabolomics and extract profiling, LC-MS/MS facilitates the identification and quantification of numerous compounds in a single analytical run. The process involves chromatographic separation, typically on a reversed-phase column (like a C18), followed by ionization of the eluted compounds, commonly using an electrospray ionization (ESI) source. nih.gov The resulting ions are then separated by the first mass analyzer, fragmented, and the fragment ions are analyzed by a second mass analyzer. This fragmentation pattern provides structural information and high specificity for quantification.

For quantitative analysis, the system is often operated in multiple reaction monitoring (MRM) mode, which offers excellent sensitivity and a wide dynamic range by monitoring specific precursor-to-product ion transitions. nih.gov The mobile phase composition is critical and is often optimized using solvents like methanol or acetonitrile mixed with water, frequently with additives like formic acid to improve ionization efficiency. nih.govnih.gov This approach is suitable for determining this compound levels in crude plant extracts and for tracking its metabolic fate in biological systems.

Table 1: Typical LC-MS/MS Parameters for Organic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 100 x 2.1 mm, 1.9 µm) | Separation of analytes based on polarity. nih.gov |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile/Methanol | Elution of compounds from the column. nih.govnih.gov |

| Flow Rate | 0.2-0.6 mL/min | Controls the speed of the mobile phase. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions from the eluted compounds. nih.govhitachi-hightech.com |

| MS Detection | Tandem Quadrupole (e.g., Triple Quadrupole) | Provides specificity and sensitivity for quantification. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of target analytes. nih.gov |

GC-MS in Volatilomic Applications

Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique used for phytochemical profiling. pjps.pknih.gov It is best suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. gcms.cz

The derivatization process, such as silylation, converts polar functional groups into less polar, more volatile derivatives. gcms.cz Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint. By comparing this fingerprint to spectral libraries, such as the National Institute of Standards and Technology (NIST) database, individual components in the mixture can be identified. pjps.pk

Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis

Bioanalytical methods are essential for quantifying a target analyte, such as this compound, in biological samples like plasma, urine, or tissue homogenates. nih.govwashington.edu These methods are critical for preclinical pharmacokinetic and metabolic studies. The development and validation of a robust bioanalytical method, typically using LC-MS/MS, is a prerequisite for accurate analysis of in vitro and ex vivo samples. nih.govnih.gov

The process begins with sample preparation, which is crucial for removing interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the complexity of the matrix.

Following extraction, the sample is analyzed, often by LC-MS/MS, due to its high sensitivity and specificity. nih.gov Method validation is performed according to regulatory guidelines to ensure reliability. mdpi.com This validation process assesses several key parameters.

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. mdpi.com |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). nih.gov |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). mdpi.com | Analyte concentration should be within ±15% of the baseline concentration. |

Chemoinformatics and Molecular Networking for Identification and Dereplication

Chemoinformatics involves the use of computational methods to analyze vast amounts of chemical data, accelerating the process of drug discovery and natural product research. taylorfrancis.com In the study of this compound from natural sources, chemoinformatic tools are vital for dereplication and the discovery of novel related compounds.

Dereplication is the rapid identification of known compounds in an extract to avoid their redundant isolation and characterization. This is often achieved by comparing experimental data, particularly from LC-MS/MS analysis, with comprehensive chemical databases. The molecular formula, exact mass, and MS/MS fragmentation spectra are used to search databases for matches, quickly flagging known compounds like this compound.

Molecular networking is a more advanced chemoinformatic approach that organizes and visualizes MS/MS data. In a molecular network, each node represents a unique parent ion (a potential molecule), and the edges (lines) connecting the nodes represent spectral similarity. Molecules that are structurally related, such as analogues of this compound that share a common core structure, will produce similar fragmentation patterns. Therefore, they cluster together in the network. This visualization allows researchers to rapidly identify entire families of related compounds within a complex mixture, pinpointing known molecules and highlighting potentially new, uncharacterized derivatives for targeted isolation.

Structure Activity Relationship Sar Studies and Rational Design of Filicinic Acid Derivatives

Methodologies for SAR Elucidation and Predictive Modeling

Elucidating the SAR of filicinic acid derivatives involves a systematic approach combining synthetic chemistry, biological assays, and computational techniques.

The synthesis of this compound analogues with specific structural modifications is a cornerstone of SAR studies. This involves altering various parts of the this compound core or its attached moieties to probe their contribution to bioactivity. For instance, this compound itself can be synthesized from precursors like 4,4-dimethyl-2-cyclohexenone through polychlorination and subsequent substitution reactions researchgate.netanu.edu.au.

Derivatives of this compound often feature complex structures, such as those found in meroterpenoids, where a this compound moiety is combined with sesquiterpenoid or diterpenoid units researchgate.netresearchgate.netacs.orgmdpi.com. Modifications can include:

Varying acyl groups: Changes in the acyl chain attached to the phloroglucinol (B13840) or this compound core can significantly impact activity mdpi.com.

Prenylation and cyclization patterns: The presence, position, and cyclization of prenyl or geranyl side chains are critical mdpi.comgoogle.comscielo.br. For example, studies on Hypericum brasiliense derivatives suggest that cyclization of an isoprenyl unit at the 9' position can lead to more active compounds compared to those with open-chain isoprenyl units scielo.brscielo.br.

Introduction of different ring systems: Novel this compound-based meroterpenoids have been isolated with diverse ring systems (e.g., 6/6/11, 6/6/7/5, 6/6/10, or 6/6/6) formed by the incorporation of sesquiterpenoid or diterpenoid moieties researchgate.netacs.orgmdpi.comacs.org.

Synthesized or isolated analogues are subjected to a range of in vitro biological assays to evaluate their potency and selectivity. This comparative analysis helps identify the most active compounds and provides initial insights into the structural requirements for activity.

Examples of biological activities investigated include:

Antimicrobial activity: this compound derivatives like drummondin D, isodrummondin D, drummondin E, and drummondin F have shown strong antibiotic activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the acid-fast bacterium Mycobacterium smegmatis nih.govimrpress.com. Drummondin E, albaspidin (B1665688) AA, hyperforin (B191548), uliginosin A, uliginosin B, and 7-epiclusianone (B1235816) demonstrated strong antibacterial activity against Paenibacillus larvae nih.govbiopyc.com.

Antiviral activity: Compounds like hyperjaponols H (1a/1b) and hyperjaponols J-M (3-6), which are this compound-based meroterpenoids, have shown inhibitory activities against lytic replication of KSHV (Kaposi's sarcoma-associated herpesvirus) and Epstein-Barr virus (EBV) researchgate.netresearchgate.netmdpi.comacs.org. Filixic acid ABA and dryocrassin ABBA exhibited antiviral effects against H5N1 neuraminidase and influenza A/Puerto Rico/8/1934 (H1N1) mdpi.com.

Antiproliferative activity: Some this compound-based meroterpenoids have demonstrated antiproliferative activity against prostate cancer PC-3 cells researchgate.netacs.org. Paleacenin A and B, which are geranylated this compound moieties, showed inhibitory activity against MAO-A and MAO-B mdpi.comacs.org.

Anti-Alzheimer's effects: Recently, this compound-based meroterpenoids from Hypericum elodeoides were found to activate Retinoid X receptor-α (RXRα) transcription and enhance ABCA1 protein expression, suggesting potential anti-Alzheimer's effects nih.gov.

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response mdpi.comacs.org. For this compound derivatives, key pharmacophoric elements often include:

The β-triketone system: The this compound core itself, characterized by its β-triketone system, is fundamental and often involved in chelation and tautomerism, which can be crucial for activity mdpi.com.

Prenyl/geranyl side chains: The lipophilicity and specific spatial orientation provided by these isoprenoid chains are frequently identified as important for binding to targets and membrane permeability mdpi.comgoogle.com.

Hydroxyl groups: The presence and position of hydroxyl groups on both the this compound and any attached phloroglucinol rings contribute to hydrogen bonding interactions with target proteins mdpi.comgoogle.com.

Dimeric/multimeric arrangements: For many highly active natural products derived from this compound, the dimeric or even trimeric arrangements of this compound and phloroglucinol units linked by methylene (B1212753) bridges are critical for their potent biological effects scielo.brcabidigitallibrary.orgresearchgate.net. For instance, japonicin A is a this compound dimer scielo.br.

Computational Modeling, Molecular Docking, and Dynamics Simulations for Receptor Interactions

Computational methods, particularly molecular docking and dynamics simulations, are indispensable tools in modern SAR studies. They allow for the prediction of how this compound derivatives interact with their biological targets at a molecular level, providing insights into binding modes, affinities, and the roles of specific residues.